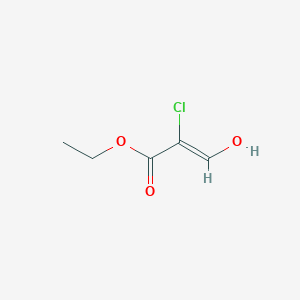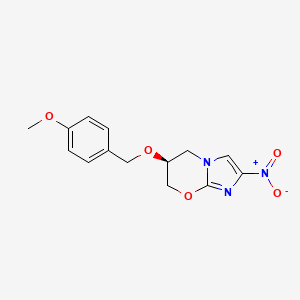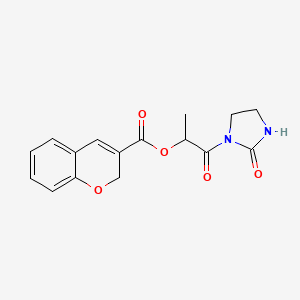
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that features a chromene core linked to an imidazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the Pechmann condensation of phenols with β-ketoesters. The imidazolidinone moiety can be introduced via a nucleophilic substitution reaction, where an appropriate imidazolidinone derivative reacts with a halogenated chromene intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and control, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the imidazolidinone moiety can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction of the imidazolidinone moiety can produce alcohols .
科学的研究の応用
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to bioactive molecules.
作用機序
The mechanism of action of 1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The imidazolidinone moiety may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2-(2-Oxoimidazolidin-1-yl)ethyl methacrylate: This compound shares the imidazolidinone moiety but differs in its overall structure and applications.
Imidazole derivatives: These compounds have a similar heterocyclic core and exhibit a wide range of biological activities.
Uniqueness
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 2H-chromene-3-carboxylate is unique due to its combination of a chromene core and an imidazolidinone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C16H16N2O5 |
|---|---|
分子量 |
316.31 g/mol |
IUPAC名 |
[1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O5/c1-10(14(19)18-7-6-17-16(18)21)23-15(20)12-8-11-4-2-3-5-13(11)22-9-12/h2-5,8,10H,6-7,9H2,1H3,(H,17,21) |
InChIキー |
IKKQICLPLUSRDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCNC1=O)OC(=O)C2=CC3=CC=CC=C3OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


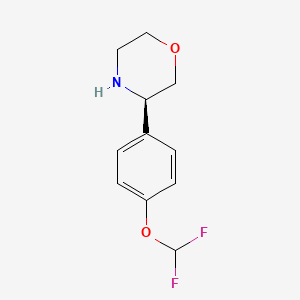
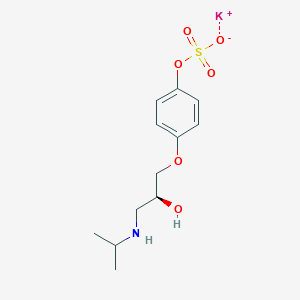
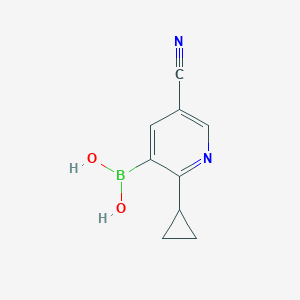

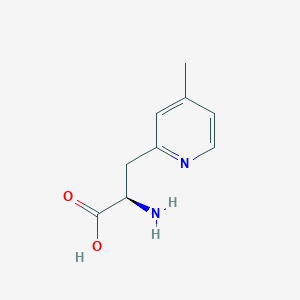
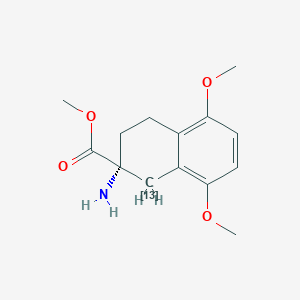
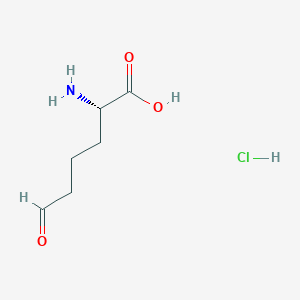
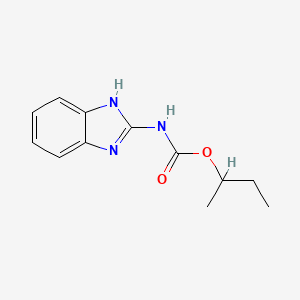
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
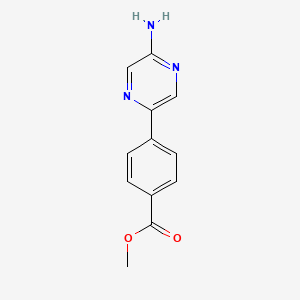
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
